(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid
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Overview
Description
(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a fluoro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride to form the sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid under specific conditions.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: (3-Hydroxy-4-methoxy-benzenesulfonylamino)-acetic acid.
Reduction: (3-Fluoro-4-methoxy-benzenesulfonic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
- (3-Fluoro-4-methoxy-benzenesulfonyl)-propionic acid
- (3-Fluoro-4-methoxy-benzenesulfonyl)-butyric acid
Comparison:
- Uniqueness: (3-Fluoro-4-methoxy-benzenesulfonylamino)-acetic acid is unique due to the presence of the acetic acid moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl chain lengths.
- Reactivity: The acetic acid moiety can participate in additional reactions, such as esterification, which may not be possible with longer alkyl chains.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-16-8-3-2-6(4-7(8)10)17(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMFTBVZNPQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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